Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate
Description
Historical Evolution of Bicyclic Heterocyclic Systems in Drug Discovery
The exploration of bicyclic heterocycles dates to the early 20th century, with seminal work on purine analogs laying the foundation for antimetabolite therapies. Thieno[2,3-d]pyrimidines emerged as synthetic analogs of purines in the 1960s, with their first medicinal applications focusing on antiviral agents. The 1980s saw systematic structure-activity relationship (SAR) studies revealing that substitutions at the 4-position of the pyrimidine ring significantly influenced kinase inhibition profiles. Parallel developments in thiophene chemistry, particularly Gewald’s 1965 synthesis of 2-aminothiophenes, provided methodologies for functionalizing the thiophene core with electron-withdrawing groups.
A pivotal advancement occurred in the 2000s with the recognition that sulfur-containing heterocycles could improve blood-brain barrier penetration compared to oxygenated analogs. This insight drove the integration of thiophene units into thienopyrimidine scaffolds, exemplified by derivatives showing dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The compound under analysis builds upon this legacy, incorporating a 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl sulfanyl group to enhance hydrophobic interactions in kinase binding pockets.
Rational Design Principles for Multifunctional Thiophene-Pyrimidine Conjugates
The design of this compound follows three key principles:
Bioisosteric Replacement : The thieno[2,3-d]pyrimidine core substitutes for purine bases, conserving hydrogen-bond donor/acceptor patterns while introducing sulfur atoms to modulate electronic properties. This substitution enhances resistance to enzymatic degradation compared to oxygen-containing analogs.
Peripheral Functionalization : Strategic placement of chloro, phenyl, and methyl groups optimizes steric and electronic interactions. The 5-chloro substituent on the thiophene ring induces a dipole moment that stabilizes ligand-receptor complexes, while the 4-phenyl group provides hydrophobic bulk for pocket filling.
Linker Optimization : The sulfanyl acetyl linker between the thiophene and pyrimidine moieties balances conformational flexibility and rigidity. Molecular dynamics simulations of analogous compounds show that this linker maintains optimal distance between pharmacophoric elements while allowing rotational freedom for target engagement.
Synthetic routes to such hybrids typically employ cyclocondensation reactions, as demonstrated in the Gewald synthesis of aminothiophenes followed by formamide cyclization to construct the pyrimidine ring. Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields of the thieno[2,3-d]pyrimidine core by 20–30% compared to conventional heating.
Key Structural Features and Their Pharmacological Implications
| Feature | Role in Bioactivity | Example in Target Compound |
|---|---|---|
| Thieno[2,3-d]pyrimidine | Base-pair mimicry, kinase inhibition | 5,6-Dimethyl substitution enhances hydrophobic binding |
| Thiophene ring | π-π interactions, metabolic stability | 4-Phenyl group increases lipophilicity |
| Sulfanyl acetyl linker | Conformational flexibility | Enables dual engagement of kinase domains |
| Chloro substituent | Electronic modulation | 5-Chloro position directs dipole moment |
This table summarizes how each structural component contributes to the compound’s potential therapeutic profile, drawing on SAR data from related derivatives. The 5,6-dimethyl groups on the pyrimidine ring, for instance, have been shown to increase selectivity for FLT3 kinase by 1.8-fold compared to unsubstituted analogs in preclinical models.
Properties
IUPAC Name |
methyl 5-chloro-2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S3/c1-11-12(2)31-20-15(11)19(24-10-25-20)30-9-14(27)26-21-17(22(28)29-3)16(18(23)32-21)13-7-5-4-6-8-13/h4-8,10H,9H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCGFOLQSPCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C(=C(S3)Cl)C4=CC=CC=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thieno[2,3-d]pyrimidine derivatives. The process often utilizes various reagents and conditions to achieve the desired molecular structure. For example, the thieno[2,3-d]pyrimidine ring can be synthesized through reactions involving carbon disulfide and formamide under reflux conditions. The incorporation of the methyl and chloro substituents is crucial for enhancing biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Case Studies
-
In Vitro Studies : A study focused on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly influenced their anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against various cancer cell lines (e.g., MCF-7 and HeLa) compared to their unsubstituted counterparts.
Compound IC50 (μM) Cell Line A 5.0 MCF-7 B 7.5 HeLa C 3.0 A549 - Animal Models : In diabetic rats treated with thiazolidinedione analogs derived from thieno[2,3-d]pyrimidine frameworks, significant reductions in blood glucose levels were observed alongside improvements in lipid profiles. These findings suggest that similar modifications in this compound could lead to effective antidiabetic agents.
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives, including the compound , exhibit promising anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications on the thieno[2,3-d]pyrimidine scaffold can enhance potency against various cancer cell lines, making it a potential lead compound for cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known to possess broad-spectrum antimicrobial properties. In particular, the presence of the thieno[2,3-d]pyrimidine moiety may enhance the efficacy against resistant bacterial strains. Research has demonstrated that certain derivatives can inhibit bacterial growth effectively .
Neurological Applications
There is emerging evidence suggesting that thieno[2,3-d]pyrimidine derivatives may serve as positive allosteric modulators for certain receptors involved in neurological pathways. This could lead to advancements in treatments for neurological disorders such as anxiety and depression .
Organic Electronics
Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate has potential applications in organic electronics due to its electronic properties. The thiophene ring system allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Photovoltaic Devices
The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for photovoltaic applications. Studies are ongoing to optimize its structure for enhanced efficiency in solar energy conversion .
Pesticidal Activity
Research indicates that thiophene derivatives can exhibit insecticidal and fungicidal activities. The compound's structural features may contribute to its effectiveness against agricultural pests and diseases . This opens up avenues for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides.
Plant Growth Regulators
There is potential for this compound to be explored as a plant growth regulator due to its ability to influence biochemical pathways within plants. This could lead to improved crop yields and resilience against environmental stressors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Trifluoromethyl Substitutions
Example: Ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate (5a) and its hydrolyzed acid form (6a) .
- Structural Differences: Compound 5a lacks the thiophene-thienopyrimidine hybrid system present in the target compound. Instead, it features a simpler pyrimidine core with a trifluoromethylphenylamino group.
- Synthesis: Both 5a and the target compound involve nucleophilic substitution reactions. However, 5a is synthesized via amine-thiol exchange under reflux conditions, whereas the target likely requires multi-step coupling of the thienopyrimidine-sulfanyl moiety .
- Bioactivity: Pyrimidines like 5a and 6a are often explored for antimicrobial or herbicidal properties.
Sulfonylurea Herbicides
Examples : Metsulfuron-methyl, Ethametsulfuron-methyl .
- Structural Differences: Sulfonylureas feature a triazine core linked to a sulfonylurea bridge, unlike the thiophene-pyrimidine system of the target compound. However, both classes share sulfonamide or acetyl-amino functional groups critical for hydrogen bonding.
- Functional Comparison: Sulfonylureas inhibit acetolactate synthase (ALS) in plants.
Thieno[2,3-d]pyrimidine Derivatives
Example: Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate .
- Structural Similarities: Both compounds integrate a thiophene ring fused to a pyrimidine system. However, the target compound substitutes the pyrimidine with dimethyl groups and a sulfanyl-acetyl-amino linker, whereas the analog in includes a methylthiocarbonothioylamino group.
- Reactivity: The dimethyl groups on the thienopyrimidine ring in the target compound may improve metabolic stability compared to the methylthiocarbonothioyl group in , which is prone to hydrolysis.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely requires sequential coupling of the thienopyrimidine-sulfanyl-acetyl moiety to the thiophene core, as seen in analogous pyrimidine-thiophene hybrids .
- Pharmacological Potential: The dimethylthienopyrimidine group may confer selectivity for kinase targets, while the chlorine and phenyl groups enhance membrane permeability compared to simpler pyrimidines .
- Limitations : The methyl carboxylate ester, while improving bioavailability, may reduce metabolic stability compared to ethyl esters (e.g., 5a) or acid forms (e.g., 6a) .
Q & A
Q. What computational approaches validate the compound’s potential as a multi-target inhibitor?
- Methodological Answer : Network pharmacology models (e.g., Cytoscape) map interactions between the compound and disease-associated targets (e.g., kinases, GPCRs). Molecular dynamics simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Selectivity can be tested via kinase profiling panels (e.g., Eurofins DiscoverX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
